{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine
Description
Evolution of Pyrazole-Based Fungicides
Pyrazole derivatives have been central to succinate dehydrogenase (SDH) inhibitor fungicides, which target mitochondrial complex II. Key milestones include:
Role of Furan Moieties in Bioactive Hybrids
Furan derivatives are valued for their electron-rich aromatic systems, enabling interactions with nucleophilic or hydrophobic regions in enzymes. Notable applications include:
- Antifouling Agents : Monoterpene-furan hybrids exhibit EC₅₀ values of 1.65–4.70 μg/mL against barnacle cypris larvae, surpassing standalone geraniol or furan compounds.
- Neuroprotective Agents : Furan-pyrazole hybrids inhibit α-synuclein aggregation (linked to Parkinson’s disease) and HMGB1-mediated neuroinflammation.
Synergistic Design in Hybrid Molecules
The integration of pyrazole and furan scaffolds aims to exploit complementary bioactive properties:
Rationale for Molecular Design: Synergistic Effects of Difluoromethylpyrazole and Furanmethylamine Moieties
Difluoromethylpyrazole: Enzyme Inhibition and Stability
Furanmethylamine: Biofilm Disruption and Target Accessibility
Hybridization Strategy: Enhanced Bioavailability and Selectivity
The methylene bridge linking pyrazole and furan allows:
- Conformational Flexibility : Optimized for target binding sites with varying spatial requirements.
- Dual-Action Potential : Simultaneous interaction with SDH (agricultural) and neuroinflammatory pathways (pharmaceutical).
Physicochemical Properties and Structural Insights
Key Properties of {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{F}2\text{N}3\text{O} $$ |
| Molecular Weight | 227.21 g/mol |
| CAS Registry Number | Not listed |
| PubChem CID | 122168825 |
| SMILES | C1=CC=C(F)C(=NN1C)C(CNCC2=CC=CO2) |
Properties
Molecular Formula |
C10H11F2N3O |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11F2N3O/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2 |
InChI Key |
HDWLUYQAIFGTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as bromodifluoromethane.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling of the Pyrazole and Furan Rings: The final step involves coupling the pyrazole and furan rings through a nucleophilic substitution reaction using a suitable amine.
Industrial Production Methods
Industrial production of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including the compound of interest, are typically synthesized through various chemical reactions involving hydrazones or other nitrogen-containing compounds. The synthesis often involves the reaction of furan derivatives with difluoromethyl-substituted pyrazoles. For example, a study highlighted the synthesis of a series of pyrazole-based compounds that exhibited promising antimicrobial and anti-inflammatory activities .
Biological Activities
2.1 Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine possess activity against various bacterial and fungal strains. The structural features of these compounds contribute to their efficacy, making them potential candidates for the development of new antimicrobial agents .
2.2 Antioxidant Properties
The antioxidant activity of pyrazole derivatives has also been documented. Compounds containing furan and pyrazole moieties have demonstrated the ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases. This property is attributed to the electron-donating ability of the furan ring .
2.3 Anti-inflammatory and Analgesic Effects
Several studies have evaluated the anti-inflammatory and analgesic effects of pyrazole derivatives. Compounds with similar structures have shown promise in reducing inflammation and pain, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
3.1 Case Study: Synthesis and Evaluation
In a notable study, researchers synthesized a series of 5-(furan-2-yl)-substituted pyrazoles and evaluated their biological activities. The results indicated that certain compounds exhibited potent antimicrobial and anti-inflammatory effects, supporting the hypothesis that structural modifications can enhance biological activity .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazole A | Structure A | Antimicrobial |
| Pyrazole B | Structure B | Anti-inflammatory |
3.2 Case Study: Drug Discovery
Another research effort focused on leveraging pyrazole derivatives in drug discovery processes. The study highlighted how modifications at specific positions on the pyrazole ring could lead to enhanced binding affinity for target proteins involved in disease pathways, paving the way for novel therapeutic agents .
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Pyrazole-Based Amines
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- 3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine () lacks the difluoromethyl group but places the furan directly on the pyrazole, which may limit conformational flexibility compared to the target compound.
Table 2: Comparative Data on Bioactivity and Stability
Key Insights :
- The target compound’s difluoromethyl group likely reduces metabolic degradation compared to non-fluorinated analogs, as seen in pyrazole-containing agrochemicals like Pyraclostrobine .
- The furan moiety may introduce π-π stacking interactions in biological targets, similar to furan-containing kinase inhibitors .
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine is a complex organic molecule that combines a pyrazole and a furan ring. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F2N3O |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | 1-[1-(difluoromethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine |
| InChI | InChI=1S/C10H11F2N3O/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2 |
| SMILES | C1=COC(=C1)CNCC2=NN(C=C2)C(F)F |
Synthesis
The synthesis of this compound involves several critical steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the Difluoromethyl Group : This is done via nucleophilic substitution using a difluoromethylating agent.
- Formation of the Furan Ring : Synthesized through cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
- Coupling of Pyrazole and Furan Rings : The final step involves nucleophilic substitution to couple the two rings using a suitable amine .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, leading to modulation in their activity. This interaction may result in:
- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.
- Modulation of Receptor Signaling Pathways : Influencing cellular responses and signaling cascades .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The difluoromethyl group may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
Cytotoxicity Studies
Research indicates that compounds similar to {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine show varying degrees of cytotoxicity against different cell lines. For instance, studies have shown IC50 values ranging from 50 µM to over 200 µM depending on the target cells .
Case Studies
- Inhibition Studies : A recent study evaluated the compound's ability to inhibit specific enzymes related to bacterial virulence factors. Results indicated significant inhibition at concentrations as low as 10 µM .
- Molecular Docking : Computational studies have been performed to predict binding affinities and interactions with target proteins, confirming the potential for biological activity based on structural compatibility .
Comparison with Similar Compounds
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine can be contrasted with:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine | Trifluoromethyl instead of difluoromethyl | Enhanced potency against certain targets |
| {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophene-2-yl)methyl]amine | Thiophene ring instead of furan | Different spectrum of activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine, and what challenges arise in achieving high yields?
- Methodology : Multi-step synthesis typically involves pyrazole ring formation via cyclization of hydrazines with diketones, followed by functionalization. For example:
- Step 1 : Introduction of the difluoromethyl group using difluoromethyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF .
- Step 2 : Methylamine bridge formation via reductive amination between the pyrazole intermediate and furfurylamine, using NaBH₃CN as a reducing agent .
- Challenges : Competing side reactions (e.g., over-alkylation) and sensitivity of the difluoromethyl group to hydrolysis require strict control of reaction pH (<7) and moisture-free conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/19F NMR : Critical for confirming the presence of the difluoromethyl group (δ ~5.5–6.0 ppm for CF₂H) and furan protons (δ ~6.3–7.4 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₁H₁₂F₂N₃O: 248.09 g/mol) and detects isotopic patterns of fluorine .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Enzyme Inhibition : The pyrazole-furan scaffold shows affinity for kinases (e.g., JAK3) and cytochrome P450 isoforms, with IC₅₀ values in the low micromolar range .
- Receptor Modulation : Acts as a partial agonist for serotonin receptors (5-HT₂A), making it a candidate for neuropsychiatric disorder studies .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound's reactivity and interaction with biological targets?
- Reactivity : The CF₂H group enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions (e.g., SNAr with thiols) .
- Biological Interactions : Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., ATP-binding sites) via dipole interactions. Comparative studies show a 3–5× potency increase over non-fluorinated analogs .
Q. What strategies mitigate byproduct formation during synthesis?
- Byproducts : Common impurities include difluoromethyl hydrolysis products (e.g., COOH derivatives) and dimerized pyrazoles.
- Mitigation :
- Use of scavenger resins (e.g., polymer-bound DMAP) to trap excess alkylating agents .
- Gradient elution in flash chromatography (silica gel, hexane/EtOAc) separates dimers .
- Low-temperature crystallization (-20°C) from ethanol/water mixtures improves purity (>98%) .
Q. How can computational methods predict the compound’s binding modes with enzymes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. The furan oxygen forms hydrogen bonds with hinge-region residues (e.g., Glu903 in JAK3) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-enzyme complexes over 100 ns trajectories. The difluoromethyl group shows stable van der Waals contacts with Leu956 .
- QSAR : Hammett σ constants for substituents correlate with inhibitory activity (R² = 0.89 for JAK3) .
Q. What are key considerations in designing derivatives for enhanced pharmacokinetics?
- Lipophilicity : LogP optimization (target ~2.5) via substituent variation (e.g., replacing furan with thiophene increases logP by 0.3) .
- Metabolic Stability : Deuteration at the pyrazole methyl position reduces CYP3A4-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 h in human liver microsomes) .
- Solubility : Introduction of polar groups (e.g., morpholine) improves aqueous solubility (>50 µg/mL at pH 7.4) without compromising permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
